

CZL55: A Potent Caspase-1 Inhibitor for Neurological Disorders

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Compound of Interest		
Compound Name:	CZL55	
Cat. No.:	B10855490	Get Quote

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

CZL55 is a small molecule inhibitor of caspase-1, an enzyme that plays a critical role in the inflammatory response and programmed cell death.[1] Emerging research has identified CZL55 as a compound of significant interest for its therapeutic potential in neurological conditions, particularly febrile seizures. This technical guide provides a comprehensive overview of CZL55, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and the relevant biological pathways, to support further investigation and drug development efforts.

Core Mechanism of Action: Inhibition of Caspase-1

CZL55 exerts its therapeutic effects by directly inhibiting the enzymatic activity of caspase-1. Caspase-1, formerly known as Interleukin-1 Converting Enzyme (ICE), is a cysteine protease that functions as a key mediator of inflammation.[2] It is responsible for the proteolytic cleavage and activation of the pro-inflammatory cytokines interleukin-1 β (IL-1 β) and interleukin-18 (IL-18).[2] Additionally, caspase-1 can trigger a form of programmed cell death known as pyroptosis by cleaving gasdermin D.[2] By inhibiting caspase-1, CZL55 effectively blocks these downstream inflammatory events.

Quantitative Inhibitory Activity



The inhibitory potency of **CZL55** against caspase-1 has been quantified, demonstrating its high affinity for the target enzyme. The following table summarizes the key quantitative data for **CZL55** and related compounds from the foundational study by Tang et al. (2020).

Compound	IC50 (nM)
CZL55	24
CZL80	10
CZL78	11310
CZL06	Not Specified
Ac-YVAD-cmk (Reference Inhibitor)	Not Specified

Experimental Protocols

This section details the key experimental methodologies employed in the characterization of **CZL55**.

In Vitro Caspase-1 Inhibition Assay

This assay determines the half-maximal inhibitory concentration (IC50) of a compound against caspase-1.

- Principle: The assay measures the cleavage of a fluorogenic caspase-1 substrate. In the presence of an inhibitor, the rate of cleavage is reduced.
- Materials:
 - Recombinant human caspase-1
 - Caspase-1 substrate (e.g., Ac-YVAD-AMC)
 - Assay buffer (e.g., 20 mM HEPES, 10% sucrose, 0.1% CHAPS, 10 mM DTT, pH 7.2)
 - Test compounds (CZL55)
 - 96-well black microplate



- Fluorometric plate reader
- Procedure:
 - Prepare a serial dilution of CZL55 in the assay buffer.
 - In a 96-well plate, add the recombinant caspase-1 enzyme to each well.
 - Add the diluted CZL55 or vehicle control to the respective wells.
 - Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.
 - Initiate the reaction by adding the caspase-1 substrate to all wells.
 - Immediately measure the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 460 nm.
 - Continue to monitor the fluorescence at regular intervals for 30-60 minutes.
 - Calculate the rate of substrate cleavage for each concentration of the inhibitor.
 - Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Febrile Seizure Animal Model

This in vivo model is used to assess the efficacy of **CZL55** in a disease-relevant context.

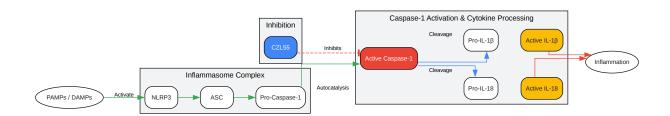
- Animals: Postnatal day 10-14 (P10-P14) C57BL/6 mice.
- Induction of Febrile Seizures:
 - Record the baseline rectal temperature of the mouse pups.
 - Place the pups in a temperature-controlled chamber with heated air.
 - Gradually increase the ambient temperature to induce hyperthermia.
 - Continuously monitor the core body temperature of the animals.



- Observe the animals for the onset of seizure activity, characterized by behavioral arrest, facial and forelimb clonus, and loss of posture.
- Record the latency to the first seizure and the temperature at which the seizure occurs.
- Drug Administration:
 - Administer CZL55 or vehicle control via intracerebroventricular (i.c.v.) injection a specified time before the induction of hyperthermia.
- Outcome Measures:
 - Latency to the first seizure.
 - Core body temperature at the onset of the seizure.
 - Seizure severity score.

Signaling Pathways and Experimental Workflows

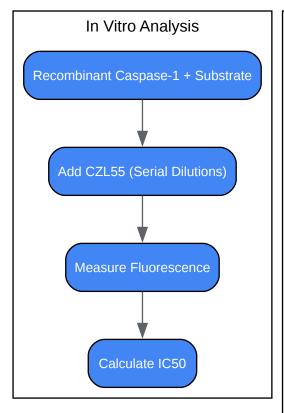
The following diagrams illustrate the key signaling pathways and experimental workflows related to **CZL55** and its target, caspase-1.

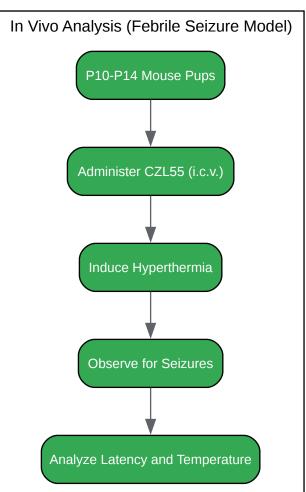


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Caption: Caspase-1 activation pathway and inhibition by **CZL55**.







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Caption: Experimental workflow for **CZL55** characterization.

Conclusion

CZL55 is a potent and specific inhibitor of caspase-1 with demonstrated efficacy in preclinical models of febrile seizures. Its well-defined mechanism of action and significant in vivo activity make it a compelling candidate for further development as a therapeutic agent for neurological and inflammatory disorders. This technical guide provides a foundational resource for researchers and drug development professionals to advance the study and potential clinical application of **CZL55**.



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